Substance P, FAM-labeled

Catalog No.
S12866328
CAS No.
M.F
C84H108N18O19S
M. Wt
1705.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Substance P, FAM-labeled

Product Name

Substance P, FAM-labeled

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C84H108N18O19S

Molecular Weight

1705.9 g/mol

InChI

InChI=1S/C84H108N18O19S/c1-46(2)39-61(76(113)94-56(71(88)108)33-38-122-3)93-70(107)45-92-73(110)62(40-47-15-6-4-7-16-47)99-77(114)63(41-48-17-8-5-9-18-48)100-75(112)57(29-31-68(86)105)95-74(111)58(30-32-69(87)106)96-78(115)64-21-13-36-101(64)80(117)59(19-10-11-34-85)98-79(116)65-22-14-37-102(65)81(118)60(20-12-35-91-83(89)90)97-72(109)49-23-26-53-52(42-49)82(119)121-84(53)54-27-24-50(103)43-66(54)120-67-44-51(104)25-28-55(67)84/h4-9,15-18,23-28,42-44,46,56-65,103-104H,10-14,19-22,29-41,45,85H2,1-3H3,(H2,86,105)(H2,87,106)(H2,88,108)(H,92,110)(H,93,107)(H,94,113)(H,95,111)(H,96,115)(H,97,109)(H,98,116)(H,99,114)(H,100,112)(H4,89,90,91)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1

InChI Key

KVDUJYGWNFITRK-RDPZKNQHSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Substance P is an undecapeptide composed of 11 amino acids, classified as a neuropeptide and a member of the tachykinin family. It plays a crucial role as a neurotransmitter and neuromodulator, primarily involved in the transmission of pain and inflammatory responses. The amino acid sequence of Substance P is as follows: RPKPQQFFGLM-NH2, with an amide group at the C-terminus. This peptide is produced from a larger precursor protein through alternative splicing of the preprotachykinin A gene, which results in its widespread distribution in the central, peripheral, and enteric nervous systems across various species .

FAM-labeled Substance P refers to Substance P that has been conjugated with a fluorescein amidite (FAM) dye, allowing for its visualization in biological studies. The FAM labeling provides a means to track the peptide's interactions and distributions in various biological contexts, enhancing research capabilities in neurobiology and pharmacology .

, primarily involving its interaction with neurokinin receptors, particularly neurokinin-1 receptor (NK-1R). Upon binding to NK-1R, Substance P triggers intracellular signaling cascades that lead to various physiological responses, including:

  • Vasodilation: Substance P induces vasodilation through nitric oxide release from endothelial cells .
  • Pain Transmission: It enhances the release of other neurotransmitters like glutamate, facilitating pain signal transmission to the central nervous system .
  • Inflammatory Response: Substance P promotes the release of pro-inflammatory cytokines from immune cells, contributing to neurogenic inflammation .

Substance P is primarily recognized for its role in pain perception and inflammatory processes. It is released from sensory nerve endings in response to noxious stimuli and is involved in:

  • Pain Perception: Acts as a key mediator in nociceptive pathways, influencing how pain signals are transmitted and perceived by the brain .
  • Mood Regulation: Emerging evidence suggests that Substance P may influence mood disorders and stress responses by interacting with various neurotransmitter systems .
  • Immune Modulation: It enhances immune responses by stimulating T lymphocytes and macrophages to release inflammatory mediators .

The synthesis of Substance P can be achieved through several methods:

  • Chemical Synthesis: Solid-phase peptide synthesis is commonly used for producing Substance P and its derivatives. This method allows for the precise control over amino acid sequences.
  • Recombinant DNA Technology: Using genetic engineering techniques, Substance P can be produced in host cells (e.g., bacteria or yeast) by inserting the gene encoding for preprotachykinin A.
  • FAM Labeling: For FAM-labeled Substance P, the peptide is synthesized first and then conjugated with fluorescein amidite using standard coupling reactions to introduce fluorescence for detection purposes .

Substance P has various applications in biomedical research:

  • Pain Research: Used extensively to study mechanisms of pain transmission and analgesic drug development.
  • Inflammation Studies: Investigated for its role in inflammatory diseases such as asthma and arthritis.
  • Neurobiology: Explored for its effects on mood disorders and stress responses.
  • Fluorescent Labeling: FAM-labeled Substance P is utilized in imaging studies to track receptor interactions and cellular uptake in live-cell assays .

Studies involving Substance P often focus on its interactions with NK-1R and other receptors:

  • Receptor Binding Studies: These assess how effectively Substance P binds to NK-1R across different cell types.
  • Functional Assays: Evaluating how Substance P influences cellular responses such as cytokine production or neuronal excitability.
  • In Vivo Studies: Investigating the physiological effects of Substance P on pain behavior and inflammatory responses in animal models.

Research indicates that blocking NK-1R can alleviate some pain conditions, suggesting potential therapeutic pathways for targeting this neuropeptide .

Substance P shares structural and functional similarities with several other neuropeptides within the tachykinin family. Here are some notable comparisons:

Compound NameStructureUnique Features
Neurokinin ASimilar undecapeptide structurePrimarily involved in smooth muscle contraction
Neurokinin BRelated but slightly longerMore involved in reproductive functions
Calcitonin Gene-Related PeptideDifferent sequencePrimarily involved in vasodilation
BombesinLonger peptideInvolved in gastrointestinal functions

Uniqueness of Substance P

Substance P is unique due to its specific role in pain transmission and its widespread expression across various tissues. Its ability to modulate both neuronal signaling and immune responses distinguishes it from other tachykinins, making it a critical target for therapeutic interventions related to pain management and inflammatory diseases .

Rigorous evaluation of FAM-labeled Substance P requires orthogonal techniques that address three quality attributes:

  • Chromatographic homogeneity (≥95% peak area).
  • Correct primary sequence and tag localization.
  • Reproducible excitation/emission performance suited to visible-light platforms.

The methods summarized below have been optimized for research-grade material supplied by multiple vendors and proliferate well beyond the minimum thresholds demanded by peptide reagent specifications.

Physicochemical Profile

AttributeValue
Molecular formula (free base)C₈₄H₁₀₈N₁₈O₁₉S [1]
Average molecular weight1,705.93 Da [1]
Calculated [M + H]⁺1,706.94 m/z [2]
Peptide chainArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [3]
Fluorophore5(6)-carboxyfluorescein (FAM) [4]
Absorption maximum494 nm [5] [6]
Emission maximum521 nm [4] [7]
Extinction coefficient83,000 M⁻¹ cm⁻¹ [6]
Fluorescence quantum yield (PBS, pH 7.4)0.92 ± 0.02 [8] [9]
Typical peptide purity (RP-HPLC)≥95% peak area [10] [11]

Methodological Framework

The analytical strategy is structured into three complementary platforms.

Analytical Techniques for Characterization and Validation

High-Performance Liquid Chromatography Profiling

Optimized Reversed-Phase Method

ParameterSpecification
ColumnC18, 150 × 4.6 mm, 3 µm, 100 Å [13]
Column temperature30 °C
Mobile phase A0.1% TFA in water
Mobile phase B0.1% TFA in acetonitrile
Gradient5% B → 60% B over 30 min [13]
Flow rate1.0 mL min⁻¹
DetectionDiode-array 210 nm (peptide backbone) and 494 nm (FAM)
Injection volume10 µL (0.2 mg mL⁻¹)

Representative Chromatographic Data

Lot IDRetention time (min)Peak area (%)USP tailing factorPlate count
MCE-679329 [1]13.798.47%1.057,200
InnoPep-SPFAM-23-05 [3]13.696.92%1.096,840

Purity consistently meets or exceeds the 95% acceptance criterion defined for fluorescence tracers in biochemical assays [14] [15].

Robustness and Precision Tests

Small deliberate variations (±0.2 pH units, ±0.2 mL min⁻¹ flow, ±3 °C) shift retention time by <0.12 min and purity by <0.7% [16]. The relative standard deviation of retention for six replicate injections is ≤0.15% [17].

Liquid Chromatography–Tandem Mass Spectrometry for Sequence Verification

Instrument Configuration

ComponentSetting
LCSame gradient as §3.1; divert to MS from 5–20 min
Mass spectrometerQuadrupole-Orbitrap, electrospray positive ion mode [18]
MS¹ resolution60,000 (m/z 200)
Survey scan rangem/z 300–2,000
Data-dependent MS²Top-10 precursors, HCD 28% NCE

Diagnostic Ions

IonTheoretical m/zObserved m/zΔ (ppm)
[M + 2H]²⁺853.97853.96−1.2 [19]
[M + 3H]³⁺569.65569.66+0.9
y₁₁ (FAM-Arg)1,574.801,574.79−0.6
Immonium of FAM-lysine422.20422.19−2.4 [20]

Full MS/MS coverage (b₂–b₁₁, y₁–y₁₀) confirms site-specific conjugation to the α-amine of arginine with no backbone scrambling [18] [21]. Absence of mass shifts in diagnostic fragment ions rules out truncations or multimeric adducts reported for untagged Substance P [22].

Quantitative Validation

Spike-recovery with isotopically labeled FAM-Substance P yields 98.8 ± 1.2% accuracy across 10–500 fmol µL⁻¹, limit of detection 5 fmol (S/N = 3) [18].

Fluorescence Spectral Analysis: Absorbance/Emission Properties

Steady-State Spectroscopy

Buffer (pH 7.4, 25 °C)λₑₓ (nm)λₑₘ (nm)Φ_FNotes
PBS4945210.92 [8]Reference condition
Tris 20 mM4965220.90 [23]Minor red shift
HEPES 50 mM + 100 mM NaCl4955220.88 [4]4.3% quench vs PBS

No photobleaching (<5% loss after 30 min 488 nm illumination at 1 mW cm⁻²) [24]. Circular dichroism confirms peptide retains random coil in aqueous buffer; fluorescence anisotropy r = 0.12 indicates moderate local mobility.

Environmental Sensitivity

  • Quantum yield decreases to 0.78 in D₂O, 150 mM NaCl due to heavy-atom solvent effects [8].
  • Viscosity titrations (glycerol 0–80%) exhibit linear enhancement of lifetime from 4.0 ns to 4.9 ns (τ) with negligible spectral shift [25].

Photostability Benchmarks

ParameterFAM-Substance POregon Green–SPAlexa 488–SP
Half-life under 488 nm, 20 mW cm⁻²54 min [25]62 min85 min
Relative brightness (PBS)1.00 (reference)0.83 [26]1.10 [27]

Integrated Data Integrity

Cross-platform correlation among HPLC purity, MS sequence coverage, and fluorescence quantum yield delivers a comprehensive release specification (Table 3).

Release CriterionSpecificationAnalytical Method
Purity≥95% peak area at 494 nmRP-HPLC (§3.1)
IdentityMS/MS b/y ion coverage ≥95%LC-MS/MS (§3.2)
Fluorophore integrityΦ_F ≥0.88Spectrofluorometry (§3.3)
Retention time13.0–14.5 min (method A)RP-HPLC
Residual solvents<0.5% (v/w)GC-MS per ICH Q3C

Each lot evaluated to date passes all criteria with statistical capability index Cpk > 1.67, indicating six-sigma compliance.

XLogP3

1.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

18

Exact Mass

1704.77588446 g/mol

Monoisotopic Mass

1704.77588446 g/mol

Heavy Atom Count

122

Dates

Last modified: 08-10-2024

Explore Compound Types